2-amino-4-chloro-N'-hydroxybenzenecarboximidamide
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Overview
Description
2-amino-4-chloro-N’-hydroxybenzenecarboximidamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxybenzenecarboximidamide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 2-amino-4-chloro-N’-hydroxybenzenecarboximidamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-chlorobenzonitrile with hydroxylamine under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-amino-4-chloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium carbonate.
Scientific Research Applications
2-amino-4-chloro-N’-hydroxybenzenecarboximidamide has a wide range of scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Medicine: Potential pharmacological properties are being explored, including its role as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
2-amino-4-chloro-N’-hydroxybenzenecarboximidamide can be compared with similar compounds such as:
2-amino-4-chlorobenzonitrile: Shares the amino and chloro substituents but lacks the hydroxybenzenecarboximidamide moiety.
2-amino-4-methylpyridinium-4-hydroxybenzolate: Another compound with similar functional groups but different structural arrangement.
Properties
IUPAC Name |
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYOXCBJFMGGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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